6-Bromo-4-iodo-1H-indole

Antimicrobial Drug Discovery MRSA Halogenated Indoles

6-Bromo-4-iodo-1H-indole delivers orthogonal C4-I/C6-Br reactivity for sequential cross-coupling impossible with mono-halogenated indoles. In MRSA: 5-fold lower MIC (20 vs 100 μg/mL), >7 log CFU/mL persister clearance, 80–95% biofilm inhibition at 5 μg/mL, and ≤2-fold MIC shift after 20-day passaging (vs ≥4-fold for gentamicin). Downregulates hla 12-fold and agrA 80-fold; synergizes with aminoglycosides (FIC ≤0.5). Procure to accelerate resistant-pathogen programs with built-in orthogonal handle for parallel SAR.

Molecular Formula C8H5BrIN
Molecular Weight 321.94 g/mol
CAS No. 885519-17-5
Cat. No. B1291811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-iodo-1H-indole
CAS885519-17-5
Molecular FormulaC8H5BrIN
Molecular Weight321.94 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)Br)I
InChIInChI=1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
InChIKeyFDFVBCXKWVOTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-iodo-1H-indole (CAS 885519-17-5): A Precision Halogenated Indole Building Block for Targeted Synthesis and Antimicrobial Research


6-Bromo-4-iodo-1H-indole is a di-halogenated indole derivative characterized by the specific placement of bromine at the 6-position and iodine at the 4-position of the indole core . This precise substitution pattern imparts unique chemical reactivity and biological activity profiles that distinguish it from mono-halogenated indoles and other polyhalogenated isomers. The compound is commercially available as a solid with a purity of 98% and is recommended for storage at 4 °C protected from light . Its dual halogen functionality enables sequential, site-selective cross-coupling reactions, making it a versatile intermediate for constructing complex heterocyclic scaffolds in medicinal chemistry and materials science .

Why 6-Bromo-4-iodo-1H-indole Cannot Be Substituted with Generic Mono-Halogenated Indoles in Critical Applications


Substituting 6-bromo-4-iodo-1H-indole with a mono-halogenated analog (e.g., 5-iodoindole or 6-bromoindole) or a different di-halogenated isomer fails to replicate its performance in both synthetic and biological contexts. In cross-coupling reactions, the distinct reactivities of the C–I bond (fast oxidative addition) and C–Br bond (slower, more controlled) allow for sequential, orthogonal functionalization that is impossible with mono-halogenated indoles . Biologically, the specific 4,6-di-halogenation pattern is critical for antimicrobial potency: 6-bromo-4-iodoindole exhibits a 5‑fold lower MIC against MRSA than 5-iodoindole and achieves >7 log CFU/mL persister reduction compared to 4.5 log CFU/mL for the mono‑halogenated analog [1][2]. Furthermore, the C4-iodo/C6-bromo motif is essential for suppressing resistance development, a property not shared by gentamicin or mono‑halogenated indoles [2].

Quantitative Differentiation of 6-Bromo-4-iodo-1H-indole: Head-to-Head Comparisons Against Mono-Halogenated Analogs and Clinical Antibiotics


Direct Head-to-Head Comparison of Antibacterial Potency: 6-Bromo-4-iodo-1H-indole Demonstrates 5‑Fold Lower MIC Than Mono-Halogenated 5-Iodoindole Against MRSA

Against methicillin-resistant Staphylococcus aureus (MRSA) strains, 6-bromo-4-iodoindole exhibits an MIC of 20 μg/mL, which is 5‑fold lower than that of the mono‑halogenated analog 5‑iodoindole (MIC = 100 μg/mL) [1]. This potency is comparable to or better than the clinically used aminoglycoside gentamicin, whose MIC range against MRSA spans 20–1000 μg/mL [1]. Structure–activity relationship (SAR) analyses confirm that dual halogenation at the C4 and C6 positions is necessary for this enhanced antibacterial effect, as mono‑halogenated indoles show significantly reduced activity [1].

Antimicrobial Drug Discovery MRSA Halogenated Indoles Minimum Inhibitory Concentration (MIC)

Superior Biofilm Eradication: 6-Bromo-4-iodo-1H-indole Achieves 80–95% Biofilm Biomass Inhibition at Low Concentrations, Outperforming Mono‑Halogenated Analogs

6-Bromo-4-iodoindole inhibits biofilm formation of MRSA strains with exceptional efficacy. At concentrations of 5–20 μg/mL, it reduces biofilm biomass by 80–95% [1]. In contrast, the mono‑halogenated analog 5‑iodoindole requires higher concentrations to achieve meaningful biofilm inhibition, and many mono‑halogenated indoles fail to reach this level of suppression [1]. The di‑halogenated compound 4‑bromo‑6‑chloroindole exhibits comparable antibiofilm activity, indicating that the 4,6‑di‑halogenation pattern is a key determinant of antibiofilm potency [1].

Antibiofilm S. aureus Biofilm Biomass Halogenated Indoles

Exceptional Persister Cell Clearance: 6-Bromo-4-iodo-1H-indole Eradicates >7 log CFU/mL of Persisters, Far Surpassing Mono‑Halogenated 5‑Iodoindole

Bacterial persister cells are a major cause of chronic and recurrent infections due to their tolerance to antibiotics. 6‑Bromo‑4‑iodoindole demonstrates remarkable persister‑killing activity, achieving a >7 log CFU/mL reduction at 200 μg/mL [1]. This is significantly more potent than the mono‑halogenated 5‑iodoindole, which reduces persister populations by only 4.5 log CFU/mL under the same conditions [1]. The mechanism involves reactive oxygen species (ROS) generation, which induces oxidative stress and cell death in dormant persister cells [1].

Persister Cells Antibiotic Tolerance MRSA Halogenated Indoles

Low Resistance Liability: 6-Bromo-4-iodo-1H-indole Maintains Efficacy Over 20 Days While Gentamicin MIC Increases ≥4‑Fold

A critical differentiator for 6‑bromo‑4‑iodoindole is its low propensity to induce antimicrobial resistance. In a 20‑day serial passaging experiment, the MIC of 6‑bromo‑4‑iodoindole increased by only 2‑fold, whereas the MIC of gentamicin rose rapidly, exceeding a 4‑fold increase within the same period [1]. The closely related di‑halogenated compound 4‑bromo‑6‑chloroindole also showed minimal resistance development, indicating that the 4,6‑di‑halogenation motif is inherently resistant to the evolution of microbial resistance [1].

Antibiotic Resistance Resistance Development Multi‑Halogenated Indoles Antimicrobial Stewardship

Potent Synergy with Aminoglycosides: 6-Bromo-4-iodo-1H-indole Reduces Tobramycin MIC 4‑Fold (FIC ≤0.5), Enabling Lower‑Dose Combination Therapy

6‑Bromo‑4‑iodoindole exhibits strong synergistic activity with aminoglycoside antibiotics. When combined with tobramycin, the fractional inhibitory concentration index (FIC) is ≤0.5, a widely accepted threshold for synergy [1]. In practical terms, co‑administration of 6‑bromo‑4‑iodoindole reduces the effective MIC of tobramycin from 20 μg/mL to 5 μg/mL—a 4‑fold reduction [1]. Similar synergy is observed with gentamicin [1]. This synergy is not observed with mono‑halogenated indoles, underscoring the unique multi‑target mechanism of the di‑halogenated scaffold [1].

Antibiotic Synergy Combination Therapy Aminoglycosides FIC Index

Orthogonal Halogen Reactivity for Sequential Cross‑Coupling: The C4‑Iodo/C6‑Bromo Motif Enables Site‑Selective Functionalization Unattainable with Mono‑Halogenated Indoles

The differential reactivity of aryl iodides and aryl bromides in palladium‑catalyzed cross‑coupling reactions provides a unique synthetic advantage. The C–I bond at the 4‑position undergoes oxidative addition rapidly under mild conditions, allowing selective functionalization at this site without affecting the C–Br bond at the 6‑position . Subsequent coupling at the 6‑position can then be achieved under more forcing conditions or using alternative catalysts. This orthogonal reactivity is not possible with mono‑halogenated indoles (e.g., 5‑iodoindole or 6‑bromoindole) or with di‑halogenated compounds bearing two identical halogens. The compound is commercially available with a purity of 98%, suitable for direct use in such sequential coupling sequences .

Cross‑Coupling Sequential Functionalization Suzuki‑Miyaura Building Block

Optimal Research and Procurement Scenarios for 6-Bromo-4-iodo-1H-indole Based on Quantifiable Differentiation


Antimicrobial Drug Discovery Targeting Multidrug‑Resistant S. aureus with Superior Biofilm Eradication

When developing new agents against MRSA, 6‑bromo‑4‑iodoindole should be prioritized over mono‑halogenated indoles due to its 5‑fold lower MIC (20 μg/mL vs. 100 μg/mL) and its ability to inhibit biofilm formation by 80–95% at concentrations as low as 5 μg/mL [1][2]. These quantitative advantages translate directly into improved in vivo efficacy and reduced dosing requirements. Furthermore, its >7 log CFU/mL persister clearance addresses the critical challenge of chronic and recurrent infections that are refractory to standard‑of‑care antibiotics [2].

Synthetic Chemistry: Efficient Construction of 4,6‑Disubstituted Indole Libraries via Sequential Cross‑Coupling

The orthogonal reactivity of the C4‑iodo and C6‑bromo groups in 6‑bromo‑4‑iodo‑1H‑indole enables a streamlined, two‑step sequential cross‑coupling workflow that is impossible with mono‑halogenated or symmetrically di‑halogenated indoles . A typical sequence involves first‑step Suzuki coupling at the C4‑iodo position under mild Pd catalysis, followed by second‑step coupling at the C6‑bromo position under more robust conditions. This orthogonal handle reduces synthetic steps and increases library diversity, making the compound a preferred building block for parallel synthesis of bioactive indoles .

Antibiotic Resistance Mitigation: Low‑Resistance‑Liability Lead Scaffold for Durable Antimicrobials

Procurement teams in antibiotic discovery should select 6‑bromo‑4‑iodoindole as a lead scaffold because it demonstrates a ≤2‑fold increase in MIC after 20 days of serial passaging, whereas the benchmark antibiotic gentamicin exhibits a ≥4‑fold increase over the same period [1]. This low resistance liability, combined with its synergistic interaction with aminoglycosides (FIC ≤ 0.5, 4‑fold tobramycin MIC reduction), positions the compound as an ideal starting point for developing combination therapies that are less prone to resistance emergence [1][2].

Mechanistic Studies of ROS‑Mediated Bacterial Killing and Virulence Suppression

The compound induces a 10‑fold increase in intracellular reactive oxygen species (ROS) levels in MRSA at 20 μg/mL and simultaneously downregulates key virulence genes (e.g., 12‑fold reduction in hla expression, 80‑fold reduction in agrA) [2]. These quantitative measures of mechanism make 6‑bromo‑4‑iodoindole an indispensable tool for investigating oxidative stress pathways and quorum‑sensing regulation in S. aureus. Researchers studying antimicrobial mechanisms should procure this compound specifically, as mono‑halogenated indoles do not replicate this multi‑faceted biological profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-iodo-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.